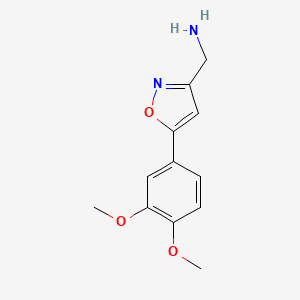

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine: is a chemical compound characterized by its unique structure, which includes an isoxazole ring fused to a phenyl group with methoxy substituents at the 3 and 4 positions. This compound has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with appropriate precursors under acidic conditions. The phenyl group with methoxy substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound

Biologische Aktivität

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring with a 3,4-dimethoxyphenyl substituent. This unique structure contributes to its chemical reactivity and biological properties. The presence of methoxy groups enhances solubility and bioavailability, potentially leading to varied biological activities compared to simpler isoxazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. Specifically, it may affect:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors influencing neurotransmitter release and cellular responses.

- Cellular Pathways : The compound can alter pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- Isoxazole derivatives are known for their effectiveness against bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogens .

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Isoxazole derivatives have shown a range of pharmacological effects:

- Anti-inflammatory Effects : Isoxazole derivatives are known for their anti-inflammatory properties. Research indicates that they can modulate immune responses, enhancing lymphocyte proliferation and cytokine production both in vitro and in vivo.

- Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results suggest that it may inhibit cell proliferation through apoptosis induction, although specific IC₅₀ values are yet to be established.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases.

Cancer Therapy

The cytotoxic potential of (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methanamine has been explored in cancer research:

- In Vitro Studies : A series of experiments assessed the cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies indicated that the compound could selectively induce cell death in malignant cells while sparing normal cells.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MCF7 | TBD | Cytotoxic |

| A549 | TBD | Cytotoxic |

Immunomodulation

In vivo studies involving BALB/c mice demonstrated significant increases in cytokine levels and lymphocyte activity following administration of isoxazole derivatives. This suggests a potential therapeutic use in conditions requiring immune modulation.

Neurological Disorders

Research is ongoing to evaluate the neuroprotective effects of this compound. It may offer new avenues for treatment in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by potentially reducing neuroinflammation and promoting neuronal survival.

Case Study 1: Cytotoxicity Evaluation

In a controlled study assessing the cytotoxic effects of isoxazole compounds on various cancer cell lines, it was found that these compounds could selectively induce apoptosis in malignant cells. The findings highlight their potential as targeted cancer therapies.

Case Study 2: Immunotropic Effects

A study demonstrated that related isoxazole derivatives enhanced lymphocyte proliferation and cytokine production significantly compared to controls, indicating their role in immunomodulation.

Eigenschaften

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-13)14-17-11/h3-6H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLNRGDQXLKRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CN)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.